molecular formula C9H11N5O2 B12939283 N-[Di(1H-imidazol-2-yl)methyl]glycine CAS No. 64269-84-7

N-[Di(1H-imidazol-2-yl)methyl]glycine

Cat. No.: B12939283
CAS No.: 64269-84-7
M. Wt: 221.22 g/mol
InChI Key: WRWIAOCQTXOPTC-UHFFFAOYSA-N
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Description

2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid, typically involves the formation of the imidazole ring through cyclization reactions. One common method is the condensation of glyoxal with ammonia and formaldehyde . Another approach involves the reaction of aldehydes with amines and nitriles under acidic or basic conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, nickel-catalyzed cyclization of amido-nitriles can be used to produce substituted imidazoles . The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the ring .

Scientific Research Applications

2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. Imidazole derivatives can bind to enzymes and receptors, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the di(1H-imidazol-2-yl)methyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

64269-84-7

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

2-[bis(1H-imidazol-2-yl)methylamino]acetic acid

InChI

InChI=1S/C9H11N5O2/c15-6(16)5-14-7(8-10-1-2-11-8)9-12-3-4-13-9/h1-4,7,14H,5H2,(H,10,11)(H,12,13)(H,15,16)

InChI Key

WRWIAOCQTXOPTC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(C2=NC=CN2)NCC(=O)O

Origin of Product

United States

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